molecular formula C17H23BN2O3 B2359664 Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone CAS No. 1628502-55-5

Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone

Cat. No.: B2359664
CAS No.: 1628502-55-5
M. Wt: 314.19
InChI Key: CIPWPOOMXFJRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a boronic acid derivative, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The synthesis of this compound often begins with the derivatization of pyridine-4-boronic acid pinacol ester. This involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: The compound can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction, which involves the coupling of boronic acids with halides or triflates in the presence of a palladium catalyst.

  • Hydrogenation: The dihydropyridine ring can be formed through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction conditions and reagent addition is common in industrial settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyridine ring or the boronic acid derivative.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Amine or alcohol-substituted pyridine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials and chemicals that require specific structural features provided by the pyridine and boronic acid moieties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: It may be involved in signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

  • Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the dihydropyridine ring.

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but different pyridine substitution pattern.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Core boronic acid structure without the pyridine ring.

Uniqueness: Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone is unique due to its combination of the pyridine ring and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-11-20(12-8-14)15(21)13-5-9-19-10-6-13/h5-7,9-10H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPWPOOMXFJRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.